molecular formula C11H7ClO2S B6395830 2-Chloro-5-(thiophen-3-YL)benzoic acid CAS No. 1261976-46-8

2-Chloro-5-(thiophen-3-YL)benzoic acid

Cat. No.: B6395830
CAS No.: 1261976-46-8
M. Wt: 238.69 g/mol
InChI Key: ZBVJQUVPEGXSHY-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 2 of the benzene ring and a thiophen-3-yl group at position 5.

Properties

IUPAC Name

2-chloro-5-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVJQUVPEGXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688571
Record name 2-Chloro-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-46-8
Record name 2-Chloro-5-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiophen-3-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and thiophene.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chlorobenzoic acid with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions typically include

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-Chloro-5-(thiophen-3-yl)benzoic acid.

Industrial Production Methods

Industrial production methods for 2-Chloro-5-(thiophen-3-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux conditions).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane), temperature (e.g., room temperature).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol), temperature (e.g., room temperature).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), solvent (e.g., toluene), temperature (e.g., reflux conditions).

    Amidation: Amines, coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), solvent (e.g., dichloromethane), temperature (e.g., room temperature).

Major Products

    Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Esterification: Benzoate esters.

    Amidation: Benzamides.

Scientific Research Applications

2-Chloro-5-(thiophen-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-3-yl)benzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

    Material Science: In organic semiconductors, the compound may facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The nature and position of substituents significantly influence physicochemical properties:

Compound Name Substituent at Position 5 Molecular Weight Key Properties
2-Chloro-5-(thiophen-3-yl)benzoic acid Thiophen-3-yl 238.67 (calc) Electron-rich thiophene enhances conjugation; potential for π-π interactions in materials .
2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid Tetrazol-1-yl 224.6 Tetrazole’s electron-withdrawing effect may reduce acidity vs. thiophene .
2-Chloro-5-(trifluoromethyl)benzoic acid Trifluoromethyl 234.56 Strong electron-withdrawing CF₃ group increases acidity; used in industrial applications .
2-Chloro-5-(3,5-dimethylpiperidino-sulfonyl)benzoic acid (Tibric Acid) Sulfonyl-piperidine ~371.8 (calc) Hypolipidemic agent; sulfonyl group enhances binding to PPARγ .

Key Findings :

  • Thiophene’s electron-donating nature contrasts with tetrazole’s and CF₃’s electron-withdrawing effects, impacting acidity (pKa) and reactivity in synthesis .
  • Sulfonyl groups (e.g., in tibric acid) enable hydrogen bonding, critical for biological activity .

Positional Isomerism and Structural Effects

Positional isomers exhibit distinct properties due to altered dipole moments and steric effects:

Compound Name Substituent Position CAS Number Key Differences
2-Chloro-5-(thiophen-3-yl)benzoic acid Cl (2), Thiophen-3-yl (5) N/A Meta-substitution may favor planar molecular conformations.
4-(Thiophen-3-yl)benzoic acid Thiophen-3-yl (4) 29886-64-4 Para-substitution alters crystal packing and electronic delocalization .
5-Chloro-3-(thiophen-2-yl)benzoic acid Cl (5), Thiophen-2-yl (3) 1261928-17-9 Ortho-substitution increases steric hindrance; higher hazard profile (H315, H319) .

Key Findings :

  • Meta-substitution in the target compound may optimize hydrogen bonding in crystals compared to para- or ortho-isomers .
  • Hazard profiles vary with substituent positions; ortho-chloro derivatives show higher irritation risks .

Key Findings :

  • Thiophene-containing derivatives are explored in conductive polymers (e.g., poly(3,4-ethylenedioxythiophene)), suggesting applications in electronics .
  • Tetrazole analogues serve as bioisosteres in drug design, improving metabolic stability .

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